molecular formula C13H26N2O3 B7943461 (2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate

(2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate

Cat. No.: B7943461
M. Wt: 258.36 g/mol
InChI Key: AXIXBULJQSPZTL-MNOVXSKESA-N
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Description

(2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate is a chiral compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, featuring a ureido group and a methyl ester, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (2S,3R)-3-methylpentanoic acid and isopentylamine.

    Formation of Ureido Group: The carboxylic acid group of (2S,3R)-3-methylpentanoic acid is first converted to an acyl chloride using reagents like thionyl chloride (SOCl2). The acyl chloride is then reacted with isopentylamine to form the corresponding ureido derivative.

    Esterification: The ureido derivative is then esterified using methanol and a suitable catalyst, such as sulfuric acid (H2SO4), to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The ureido group can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et3N).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new alkyl or acyl groups attached to the ureido nitrogen.

Scientific Research Applications

(2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a chiral building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its ureido group can mimic the structure of natural substrates, making it a valuable tool for biochemical studies.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure can be used to design new pharmaceuticals with improved efficacy and selectivity.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with target proteins, influencing their activity and function. The compound’s chiral centers also play a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-methyl 2-(3-isopentylureido)-3-methylpentanoate is unique due to its specific combination of a ureido group and a methyl ester, along with its chiral centers

Properties

IUPAC Name

methyl (2S,3R)-3-methyl-2-(3-methylbutylcarbamoylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-6-10(4)11(12(16)18-5)15-13(17)14-8-7-9(2)3/h9-11H,6-8H2,1-5H3,(H2,14,15,17)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIXBULJQSPZTL-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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